

4-(3-Chlorophenylmethoxy)phenylboronic acid molecular weight

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Compound of Interest

4-(3-Chlorophenylmethoxy)phenylboronic acid

Compound Name: *Chlorophenylmethoxy)phenylboronic acid*

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An In-depth Technical Guide to **4-(3-Chlorophenylmethoxy)phenylboronic Acid**: Properties, Applications, and Protocols

Abstract

This technical guide provides a comprehensive overview of **4-(3-Chlorophenylmethoxy)phenylboronic acid**, a key building block in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, its critical role in carbon-carbon bond formation, and its broader implications in the synthesis of complex organic molecules. A detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success. This guide serves as an authoritative resource, grounded in scientific literature, to facilitate the effective utilization of this versatile reagent in research and development.

The Strategic Importance of Arylboronic Acids in Drug Discovery

Boronic acids, particularly arylboronic acids, have become indispensable tools in organic synthesis and drug development. Their general stability, low toxicity, and ease of handling

make them superior reagents for a variety of chemical transformations.^[1] The boron atom in these compounds is sp^2 -hybridized, possessing a vacant p-orbital, which defines their reactivity as mild Lewis acids.^[1]

Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds between sp^2 -hybridized carbon atoms.^{[2][3]} This reaction's tolerance for a wide array of functional groups has made it a cornerstone in the synthesis of biaryls, conjugated systems, and other complex scaffolds prevalent in pharmaceuticals and advanced materials.^{[4][5]} Beyond their role as synthetic intermediates, phenylboronic acid (PBA) moieties are increasingly being incorporated into drug candidates and advanced drug delivery systems.^{[6][7]} They can form reversible covalent bonds with diols, a property exploited for creating glucose-responsive materials for insulin delivery and for targeting sialic acid residues that are overexpressed on the surface of cancer cells.^{[7][8][9]}

Physicochemical Profile of 4-(3-Chlorophenylmethoxy)phenylboronic Acid

4-(3-Chlorophenylmethoxy)phenylboronic acid is a specialized arylboronic acid that offers a unique combination of structural features for synthetic elaboration. The phenylboronic acid group serves as the reactive handle for cross-coupling, while the 3-chlorophenylmethoxy substituent provides a distinct structural motif that can be used to probe structure-activity relationships (SAR) in drug discovery programs.

Table 1: Key Properties of **4-(3-Chlorophenylmethoxy)phenylboronic acid**

Property	Value	Source
Molecular Weight	327.23 g/mol	[10]
Molecular Formula	C ₁₃ H ₁₂ BClO ₃	[10]
CAS Number	871125-96-1	[10] [11]
Purity	>98%	[10]
Appearance	Typically a white to off-white powder or crystalline solid	[5]
Synonyms	(4-((3-chlorobenzyl)oxy)phenyl)boronic acid	[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-(3-Chlorophenylmethoxy)phenylboronic acid** lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This transformation enables the efficient synthesis of complex biaryl structures, which are privileged motifs in many biologically active compounds.

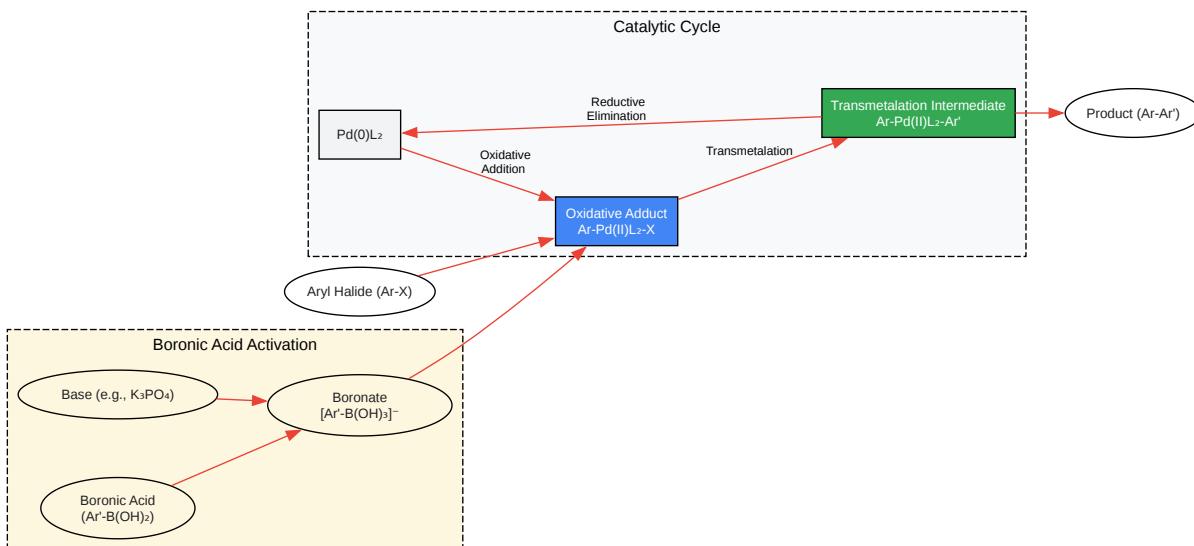
Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[\[2\]](#) Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (in this case, the 4-(3-chlorophenylmethoxy)phenyl moiety) to the Pd(II) complex, displacing the halide.

- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Visualizing the Workflow: Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of **4-(3-Chlorophenylmethoxy)phenylboronic acid** with a generic aryl bromide.

Materials:

- **4-(3-Chlorophenylmethoxy)phenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, 2-5 mol%)
- Base (e.g., Potassium Carbonate $[\text{K}_2\text{CO}_3]$ or Potassium Phosphate $[\text{K}_3\text{PO}_4]$, 2.0-3.0 equivalents)
- Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Dimethylformamide [DMF])
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), **4-(3-Chlorophenylmethoxy)phenylboronic acid** (1.2 equiv.), and the base (e.g., K_3PO_4 , 2.5 equiv.).
 - Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide partner. The choice of base is critical; stronger, non-nucleophilic bases like K_3PO_4 are often effective in promoting the transmetalation step.[4]
- Inert Atmosphere: Seal the flask with a septum and rubber stopper. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
 - Expert Insight: This step is crucial to remove oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst, thereby halting the catalytic cycle.

- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 Dioxane/Water) via syringe. Subsequently, add the palladium catalyst to the flask.
 - Expert Insight: The solvent system must be capable of dissolving both the organic and inorganic reagents. Aqueous solvent mixtures often accelerate the reaction.[12] The catalyst should be added last to minimize premature decomposition.
- Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
- Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 times).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.

Synthesis and Handling

While users typically purchase **4-(3-Chlorophenylmethoxy)phenylboronic acid**, understanding its synthesis provides context for potential impurities. Generally, arylboronic acids are prepared via the reaction of a Grignard or organolithium reagent with a trialkyl borate (e.g., trimethyl borate), followed by acidic hydrolysis.[13]

Storage and Handling:

- Boronic acids are generally stable but can undergo dehydration upon heating to form cyclic boroxine anhydrides.[1]
- Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption.

Conclusion and Future Outlook

4-(3-Chlorophenylmethoxy)phenylboronic acid stands as a valuable and highly versatile reagent for synthetic chemists. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to complex molecular architectures. For professionals in drug development, this building block offers a unique substituent pattern that can be leveraged to explore new chemical space and optimize the properties of lead compounds. As the demand for sophisticated and diverse molecular libraries grows, the strategic application of well-designed reagents like this will continue to be a driving force in the discovery of new therapeutics and functional materials.

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